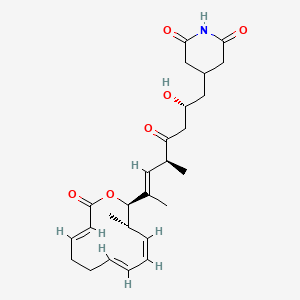

Lactimidomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lactimidomicina es un antibiótico glutarimida derivado de la bacteria Streptomyces amphibiosporus . Posee propiedades antifúngicas, antivirales y anticancerígenas, actuando como un inhibidor directo de la traducción de proteínas en los ribosomas . Este compuesto es notable por su estructura única, que incluye un inusual anillo lactona insaturado de 12 miembros .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis total formal de la lactimidomicina se ha logrado en nueve pasos a partir del ácido (E)-2-metil-2-pentenoico . La lactona de 12 miembros se formó eficientemente a través de una reacción en tándem de acoplamiento ene-ino catalizada por cobre/reducción de alquino . La preparación de la lactimidomicina implica varios pasos clave, incluyendo la oxidación de Swern, la olefinación de Wittig y la escisión del éster promovida por estaño .

Métodos de Producción Industrial

Los métodos de producción industrial para la lactimidomicina no están ampliamente documentados. La síntesis típicamente implica el uso de técnicas avanzadas de síntesis orgánica para construir la compleja estructura macrólida de manera eficiente .

Análisis De Reacciones Químicas

La lactimidomicina sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar el anillo lactona y otros grupos funcionales.

Sustitución: La lactimidomicina puede sufrir reacciones de sustitución, particularmente en la porción glutarimida.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores de cobre, ácido fórmico y dimetilformamida . Los principales productos formados a partir de estas reacciones incluyen varios derivados de la lactimidomicina con actividades biológicas modificadas .

Aplicaciones Científicas De Investigación

Anticancer Applications

Lactimidomycin has shown promising results as an anticancer agent. Its ability to inhibit protein synthesis by blocking translation elongation makes it a candidate for targeting rapidly proliferating tumor cells.

Case Studies

- P388 Leukemia Model : In a murine model, this compound administered at 0.25 mg/kg for nine days significantly extended survival rates in mice bearing P388 leukemia tumors. The reported lethal dose was 32 mg/kg, indicating a favorable therapeutic window for its use in cancer therapy .

- MDA-MB-231 Xenograft Model : A study demonstrated that this compound at 0.6 mg/kg daily for one month effectively inhibited the growth of MDA-MB-231 breast cancer xenografts without observable toxicity .

Antiviral Applications

This compound has also been identified as a broad-spectrum antiviral agent, particularly against RNA viruses.

Case Studies

- Dengue Virus : In vitro studies showed that this compound effectively inhibited dengue virus serotype 2 (DENV2) replication with an EC90 value of 0.4 μM, while maintaining cell viability at concentrations up to 12.5 μM . This highlights its potential as an antiviral agent without significant cytotoxic effects.

- Broad-Spectrum Activity : Beyond dengue virus, this compound has demonstrated inhibitory effects against other members of the Flaviviridae family and additional RNA viruses such as vesicular stomatitis virus .

Mechanistic Insights into Translation Inhibition

The comparative studies on this compound and cycloheximide reveal important insights into their mechanisms of action.

Key Findings

- This compound is approximately ten times more potent than cycloheximide in inhibiting translation elongation .

- Unlike cycloheximide, which can affect transcription at high doses, this compound selectively inhibits translation without significant transcriptional interference .

- Mechanistic studies indicate that this compound stalls ribosomes at the start codon, preventing the first round of elongation, which is crucial for effective protein synthesis in both cancer and viral contexts .

Table 1: Summary of this compound's Biological Activities

| Application | Model/Study Type | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Anticancer | P388 Leukemia | 0.25 | Extended survival |

| Anticancer | MDA-MB-231 Xenograft | 0.6 | Inhibited tumor growth |

| Antiviral | DENV2 In vitro | 0.4 (EC90) | Significant inhibition of replication |

| Antiviral | Broad-spectrum activity | N/A | Effective against multiple RNA viruses |

Mecanismo De Acción

La lactimidomicina ejerce sus efectos inhibiendo directamente la traducción de proteínas en los ribosomas . Se une al sitio E-tRNA del ribosoma, evitando la unión del tRNA y deteniendo así la fase de elongación de la síntesis de proteínas . Esta inhibición interrumpe la producción de proteínas esenciales, lo que lleva a los efectos antifúngicos, antivirales y anticancerígenos del compuesto .

Comparación Con Compuestos Similares

La lactimidomicina pertenece a la familia de productos naturales de poliquétidos que contienen glutarimida, que incluye compuestos como la iso-migrastatina y la migrastatina . Estos compuestos comparten estructuras y actividades biológicas similares, pero difieren en sus objetivos moleculares específicos y potencia . Por ejemplo, la migrastatina es un fuerte inhibidor de la migración de células tumorales, mientras que la lactimidomicina es más potente para inhibir la traducción de proteínas . La estructura única de la lactimidomicina, particularmente su anillo lactona insaturado de 12 miembros, la distingue de otros compuestos similares .

Propiedades

Fórmula molecular |

C26H35NO6 |

|---|---|

Peso molecular |

457.6 g/mol |

Nombre IUPAC |

4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(2R,3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione |

InChI |

InChI=1S/C26H35NO6/c1-17-10-8-6-4-5-7-9-11-25(32)33-26(17)19(3)12-18(2)22(29)16-21(28)13-20-14-23(30)27-24(31)15-20/h4,6,8-12,17-18,20-21,26,28H,5,7,13-16H2,1-3H3,(H,27,30,31)/b6-4+,10-8-,11-9+,19-12+/t17-,18-,21+,26+/m0/s1 |

Clave InChI |

OYOKHBHOTQDIPM-BRHOHSSQSA-N |

SMILES |

CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |

SMILES isomérico |

C[C@H]1/C=C\C=C\CC/C=C/C(=O)O[C@H]1/C(=C/[C@H](C)C(=O)C[C@@H](CC2CC(=O)NC(=O)C2)O)/C |

SMILES canónico |

CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |

Sinónimos |

lactimidomycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.